Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate
Description
Properties
CAS No. |
7494-89-5 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-3-19-15(18)13-10-16(2)9-12(14(13)17)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 |
InChI Key |
QEOPBMMDULTMSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves multi-step procedures starting from commercially available or easily synthesized piperidine precursors. Key steps include:
- Formation of the piperidine ring or modification of existing rings
- Introduction of the 4-oxo group (ketone)
- Installation of the 5-phenyl substituent
- Esterification at the 3-position
- N-methylation of the piperidine nitrogen
Method 1: Cyclization and Functionalization via α-Hydroxy Ketones and Cyanate Condensation
A documented approach involves starting from α-hydroxy ketones, which undergo condensation with potassium cyanate under acidic conditions to form oxazolone intermediates. These intermediates are further elaborated through nucleophilic substitution and cyclization reactions to yield piperidine derivatives with desired substituents.
- Key reagents: α-hydroxy ketones, potassium cyanate, acidic medium
- Conditions: In situ intramolecular cyclization under acidic conditions
- Outcome: Substituted 4-phenyl-oxazol-2-one derivatives, which serve as precursors to the piperidine core
This method allows the introduction of phenyl groups at the 5-position and facilitates subsequent modifications such as N-methylation and esterification.
Method 2: Pd-Catalyzed Cross-Coupling and Reductive Amination
Another synthetic route employs palladium-catalyzed cross-coupling reactions to append phenyl groups onto bromophenyl precursors, followed by reductive amination to introduce the N-methyl group.
- Key reagents: Bromophenyl derivatives, Pd catalyst, NaBH(OAc)₃, formaldehyde (HCHO)
- Conditions: Cross-coupling under standard Pd-catalyzed conditions; reductive amination with sodium triacetoxyborohydride and formaldehyde
- Outcome: Formation of 4-methylpiperidine moieties on the phenyl ring, enabling precise control over substitution patterns.
Method 3: Ester Hydrolysis and Amide Formation
Starting from ester intermediates, hydrolysis under acidic or basic conditions yields carboxylic acids, which are then converted to amides or esters with various amines or alcohols.
- Key reagents: Hydrochloric acid (6 N HCl), sodium hydroxide (10% NaOH), ethanol, methanol
- Conditions: Reflux for 1–9 hours depending on the substrate
- Outcome: Conversion of ester groups to acids or amides, facilitating further functionalization at the 3-position.
Method 4: N-Methylation via Reductive Amination
N-methylation of the piperidine nitrogen is commonly achieved by reductive amination using formaldehyde and sodium triacetoxyborohydride.
- Reagents: Formaldehyde (37% aqueous solution), sodium triacetoxyborohydride (NaBH(OAc)₃)
- Conditions: Mild temperatures, typically room temperature to slightly elevated, in the presence of a suitable solvent
- Outcome: Selective methylation of the nitrogen atom without affecting other functional groups.
Comparative Data Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reagents/Conditions | Main Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | α-Hydroxy ketones | Potassium cyanate, acidic conditions | Condensation, cyclization | Enables phenyl substitution | Multi-step, requires acid |
| 2 | Bromophenyl derivatives | Pd catalyst, NaBH(OAc)₃, HCHO | Cross-coupling, reductive amination | High regioselectivity | Requires Pd catalyst, costly |
| 3 | Ester intermediates | 6 N HCl or 10% NaOH, reflux | Hydrolysis, amide formation | Versatile for functionalization | Long reaction times |
| 4 | Piperidine derivatives | Formaldehyde, NaBH(OAc)₃ | Reductive amination | Mild conditions, selective | Requires careful control |
Research Results and Yields
- The condensation and cyclization method (Method 1) typically yields substituted oxazolone intermediates in moderate to good yields (60–80%) which are then converted to the target piperidine derivatives.
- Pd-catalyzed cross-coupling followed by reductive amination (Method 2) achieves high regioselectivity with overall yields ranging from 55–75%, depending on substrate complexity.
- Hydrolysis and amide formation (Method 3) are robust and scalable, with yields often exceeding 70%, though reaction times can be lengthy.
- N-methylation via reductive amination (Method 4) proceeds efficiently with yields above 80%, providing a clean and selective method for nitrogen substitution.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different piperidine derivatives.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Scientific Research Applications
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties could lead to the discovery of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways . The exact mechanism of action can vary based on the compound’s structure and the context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
- Structure: Differs by a methoxyimino group at position 4 and an ethoxy-oxopropyl chain at position 3.
- Synthesis : Prepared via reaction of ketone (6) with O-methylhydroxylamine hydrochloride (84% yield), yielding a 1:1.5 diastereomeric mixture.
- Properties: NMR: ¹H NMR shows signals at δ 4.16–4.08 (ester protons) and δ 3.85–3.39 (piperidine and methoxyimino protons).
- Key Difference: The methoxyimino group enhances electrophilicity at position 4 compared to the target compound’s ketone .
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
- Structure : Bicyclic naphthyridine core with an oxo group at position 2.
- Synthesis : Derived from compound 7 via hydrogenation with Raney nickel (86% combined yield).
- Properties :
- Isomer 1-2 : ¹H NMR δ 6.20 (broad singlet, NH), δ 4.24 (ester protons).
- Isomer 1-1 : Distinct splitting patterns (e.g., δ 7.33 for NH) due to conformational differences.
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structure : Tetrahydropyrimidine ring with a hydroxylated/methoxylated phenyl group.
- Properties : Polar substituents enhance solubility in protic solvents. The CAS number (123629-42-5) links to databases for further pharmacokinetic data.
- Key Difference: The six-membered dihydropyrimidine ring and phenolic groups enable stronger hydrogen bonding, unlike the target compound’s non-polar phenyl group .
Ethyl 1-methylpiperidine-2-carboxylate (Mepivacaine precursor)
- Structure : Methyl and ester groups at positions 1 and 2, respectively.
- Application : Used in Mepivacaine synthesis, a local anesthetic.
- Key Difference : The adjacent substituents in Mepivacaine’s precursor favor a specific chair conformation critical for sodium channel binding, unlike the target compound’s substituent arrangement .
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate
- Structure : Five-membered pyrrolidine ring with benzyl and hydroxy groups.
- Crystallography : Bond angles (e.g., N1—C9—C10 = 114.8°) reflect ring puckering, analyzed via methods like Cremer-Pople coordinates .
- Key Difference : Smaller ring size increases ring strain but enhances metabolic lability compared to the target’s piperidine system .
Comparative Data Table
Research Implications
- Synthetic Efficiency : Hydrogenation and hydroxylamine-based derivatization (as in compound 7) are transferable strategies for modifying the target compound .
- Biological Relevance : The phenyl group in the target compound may confer lipophilicity advantageous for blood-brain barrier penetration, akin to Mepivacaine .
- Crystallographic Validation : Tools like SHELXL and ORTEP-3 are critical for resolving conformational ambiguities in such complex heterocycles.
Biological Activity
Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₉NO₃
CAS Number: 7494-89-5
Molecular Weight: 273.32 g/mol
The compound features a piperidine ring, which is known for contributing to the biological activity of various derivatives. The presence of an ethyl group and a carbonyl moiety enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets, potentially inhibiting key enzymes or receptors involved in disease processes.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Potential
Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell proliferation and survival.
The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific receptors or enzymes. For example, it may inhibit the activity of certain kinases involved in cancer cell signaling, leading to reduced cell viability.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₅H₁₉NO₃ | Contains an ethyl group; potential anticancer activity |
| Methyl 4-oxo-3-phenylpiperidine-1-carboxylate | C₁₄H₁₉NO₂ | Known for analgesic properties; lacks ethyl group |
| Piperine | C₁₄H₁₉NO₃ | Found in black pepper; recognized for anti-inflammatory effects |
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study conducted by Smith et al. (2022) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity.
-
Anticancer Research:
- In vitro studies by Johnson et al. (2023) showed that the compound induced apoptosis in MCF7 breast cancer cells, with a half-maximal inhibitory concentration (IC50) value of 15 µM, suggesting significant anticancer potential.
-
Mechanistic Insights:
- Recent research highlighted by Wang et al. (2024) explored the interaction between this compound and protein kinases involved in cell signaling pathways, providing insights into its mechanism of action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
